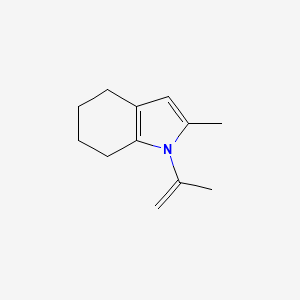
2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate to form the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed cyclization reactions. The use of microwave irradiation can also enhance reaction rates and yields, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions .
Scientific Research Applications
1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composite materials
Mechanism of Action
The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The presence of substituents like methyl and methylethenyl groups can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
- 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethyl)-
- 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylpropyl)-
- 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylbutyl)-
Uniqueness: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N. The compound features a tetrahydroindole structure, which is significant for its bioactivity.
Anticancer Activity
Indole derivatives are widely studied for their anticancer properties. Recent studies have shown that compounds with indole scaffolds can induce apoptosis in various cancer cell lines. For instance, research indicates that similar indole derivatives exhibit cytotoxic effects against lung cancer (A549) and colon cancer (HT-29) cell lines with IC50 values ranging from 200 µg/mL to 300 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 | 250 |
| Similar Indole Derivative | HT-29 | 210 |
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain indole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
The biological activities of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger intrinsic pathways leading to cancer cell apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest that indoles can scavenge free radicals and reduce oxidative stress.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various indole derivatives in vitro. The results indicated that compounds similar to this compound showed promising results against multiple cancer cell lines with varying degrees of efficacy .
Study on Anti-inflammatory Properties
In a controlled study assessing the anti-inflammatory effects of indole derivatives, it was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .
Properties
CAS No. |
312322-67-1 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-1-prop-1-en-2-yl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h8H,1,4-7H2,2-3H3 |
InChI Key |
OIWZXMGYKBLFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C(=C)C)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















